molecular formula C13H19Cl2NO B195646 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride CAS No. 1049718-57-1

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

Cat. No.: B195646
CAS No.: 1049718-57-1
M. Wt: 276.2 g/mol
InChI Key: PYZQPDKRPYOMAL-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H19Cl2NO and its molecular weight is 276.2 g/mol. The purity is usually > 95%.
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Scientific Research Applications

Pharmacological Profile and Clinical Use 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, known for its pharmacological profile as a nonselective inhibitor of the dopamine and norepinephrine transporters, has been extensively studied for its antidepressant and tobacco use cessation properties. It demonstrates efficacy in animal models for screening antidepressant activity and shows potential in attenuating nicotine-induced behaviors, suggesting its role in enhancing the rewarding properties of nicotine, which may underline its clinical use in treating tobacco dependence. Clinically, it is explored for multiple indications beyond depression and tobacco cessation, including psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity, showcasing a broad spectrum of potential therapeutic applications. The compound is metabolized into pharmacologically active metabolites contributing to its clinical profile (L. Dwoskin, A. Rauhut, K. King-Pospisil, M. Bardo, 2006).

Environmental Impact and Degradation The environmental impact and degradation of compounds like this compound have been the subject of significant scientific inquiry, particularly regarding chlorophenols, a structurally related group. Chlorophenols, including 2-chlorophenol, demonstrate moderate toxic effects to mammalian and aquatic life, with toxicity becoming significant upon long-term exposure. Their fate in the environment is influenced by the presence of adapted microflora capable of biodegradation, although their persistence can vary based on environmental conditions, highlighting the importance of understanding and mitigating the environmental risks posed by these compounds (K. Krijgsheld, A. D. Gen, 1986).

Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQPDKRPYOMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388713
Record name 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049718-57-1
Record name 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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